molecular formula C21H24N4O5 B4174429 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide

4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide

Cat. No. B4174429
M. Wt: 412.4 g/mol
InChI Key: HQSFGAPMXMFVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide, commonly known as MNPA, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MNPA belongs to the class of chemical compounds known as benzamides, which are characterized by their ability to modulate the activity of various receptors in the body.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. MNPA has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Biochemical and Physiological Effects:
MNPA has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of MNPA for lab experiments is its ability to inhibit the growth and proliferation of cancer cells in vitro, making it a potentially valuable tool for cancer research. However, MNPA has also been shown to have cytotoxic effects on normal cells, which may limit its usefulness in certain types of experiments.

Future Directions

There are a number of potential future directions for research on MNPA, including further investigation of its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in other areas beyond cancer treatment, such as neurodegenerative diseases and psychiatric disorders. Additionally, research could focus on the development of more selective MNPA analogs that target specific receptors or cellular pathways.

Scientific Research Applications

MNPA has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment, where MNPA has been shown to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

4-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c26-21(22-17-2-4-18(5-3-17)23-7-11-29-12-8-23)16-1-6-19(20(15-16)25(27)28)24-9-13-30-14-10-24/h1-6,15H,7-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFGAPMXMFVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.